H-DL-Pyr-Gly-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-xiIle-DL-Leu-OH

Description

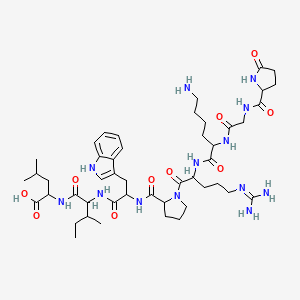

H-DL-Pyr-Gly-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-xiIle-DL-Leu-OH is a synthetic peptide characterized by a racemic mixture of D- and L-amino acids. The sequence includes pyroglutamic acid (Pyr) at the N-terminus, followed by glycine (Gly), lysine (Lys), arginine (Arg), proline (Pro), tryptophan (Trp), xiIle (a modified isoleucine), and leucine (Leu). The DL-configuration indicates equal proportions of D- and L-enantiomers, which may influence its stability, enzymatic resistance, and biological activity.

Properties

IUPAC Name |

2-[[2-[[2-[[1-[2-[[6-amino-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H73N13O10/c1-5-27(4)39(44(67)58-35(46(69)70)22-26(2)3)59-42(65)34(23-28-24-52-30-13-7-6-12-29(28)30)57-43(66)36-16-11-21-60(36)45(68)33(15-10-20-51-47(49)50)56-41(64)31(14-8-9-19-48)55-38(62)25-53-40(63)32-17-18-37(61)54-32/h6-7,12-13,24,26-27,31-36,39,52H,5,8-11,14-23,25,48H2,1-4H3,(H,53,63)(H,54,61)(H,55,62)(H,56,64)(H,57,66)(H,58,67)(H,59,65)(H,69,70)(H4,49,50,51) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZLRNZUCNGJQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C4CCC(=O)N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H73N13O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

980.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Pyr-Gly-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-xiIle-DL-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reactions: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.

Deprotection Steps: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for further coupling.

Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product. Purification is achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

H-DL-Pyr-Gly-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-xiIle-DL-Leu-OH: can undergo various chemical reactions, including:

Oxidation: Oxidative conditions can modify specific amino acids like tryptophan and methionine.

Reduction: Reductive conditions can reduce disulfide bonds if present.

Substitution: Amino acid residues can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Nucleophilic reagents like sodium azide (NaN₃) for azide substitution.

Major Products Formed

The major products formed from these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of tryptophan can lead to the formation of kynurenine.

Scientific Research Applications

H-DL-Pyr-Gly-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-xiIle-DL-Leu-OH: has diverse applications in scientific research:

Chemistry: Used in studies of peptide synthesis, racemization, and conformational analysis.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Potential therapeutic applications in drug development and as a model peptide for studying disease mechanisms.

Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of H-DL-Pyr-Gly-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-xiIle-DL-Leu-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide sequence determines its binding affinity and specificity, influencing various biological pathways. For instance, it may inhibit or activate enzymes by mimicking natural substrates or inhibitors.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its combination of N-terminal pyroglutamate, multiple DL-amino acids, and the inclusion of xiIle. Below is a comparative analysis with structurally related peptides from the literature:

Table 1: Comparative Analysis of Peptides with DL-Amino Acids and Non-Standard Residues

Functional Implications

- Enzymatic Stability : The DL-configuration and N-terminal Pyr may enhance resistance to proteolytic degradation compared to all-L peptides, as seen in peptides like those in and .

- xiIle Role : The xiIle residue (possibly a branched or cyclic isoleucine derivative) could increase hydrophobicity or steric hindrance, altering interactions with lipid membranes or proteins .

- Biological Activity: While the target compound’s activity is unspecified, highlights that peptides with DL-amino acids are explored for therapeutic uses (e.g., antimicrobial agents, enzyme inhibitors) due to their altered pharmacokinetics .

Biological Activity

H-DL-Pyr-Gly-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-xiIle-DL-Leu-OH is a complex peptide composed of various amino acids, including pyrrolidine (DL-Pyr), glycine (Gly), lysine (Lys), arginine (Arg), proline (Pro), tryptophan (Trp), isoleucine (xiIle), and leucine (Leu). The "H-" prefix indicates that the peptide is protonated, enhancing its solubility and stability in physiological conditions. The presence of both D- and L- forms of the amino acids can significantly influence the peptide's biological activity and interactions within biological systems .

Hormonal Regulation and Neurotransmission

This compound exhibits a diverse range of biological activities, including:

- Hormonal Regulation : Certain amino acids in the peptide, such as arginine, are known to influence hormone secretion and regulation.

- Neurotransmission : Tryptophan plays a crucial role in serotonin production, which is vital for mood regulation and cognitive functions.

Immune Response Modulation

The peptide also has potential applications in modulating immune responses. The unique arrangement of amino acids allows it to interact with specific receptors or enzymes involved in immune functions. This interaction could lead to therapeutic applications in conditions where immune modulation is beneficial.

The mechanism of action for this compound involves binding to specific molecular targets such as receptors or enzymes. This binding can modulate their activity, triggering downstream signaling pathways that contribute to its biological effects. Understanding these interactions is crucial for elucidating its therapeutic potential .

Interaction Studies

Research has focused on the binding affinities of this compound with various biological targets. Techniques such as surface plasmon resonance and nuclear magnetic resonance spectroscopy have been employed to study these interactions. Findings suggest that the peptide's structure allows for specific binding to receptors, which may explain its varied biological activities.

Comparative Analysis with Similar Peptides

A comparative analysis has been conducted with other peptides that share structural similarities. The following table summarizes some notable examples:

| Compound Name | Key Amino Acids | Unique Features |

|---|---|---|

| H-Ala-Gly-Lys | Alanine, Glycine, Lysine | Simpler structure; used in muscle recovery |

| H-Leu-Asp-Trp | Leucine, Aspartic acid, Tryptophan | Focuses on mood enhancement |

| H-Phe-Glu-Ser | Phenylalanine, Glutamic acid, Serine | Known for cognitive benefits |

The complexity and diversity of this compound allow it to interact with a broader range of biological systems compared to simpler peptides .

Therapeutic Applications

Several studies have explored the therapeutic potential of this compound:

- Cardiovascular Health : Research indicates that peptides similar to H-DL-Pyr-Gly have beneficial effects on cardiovascular function by regulating blood pressure and improving heart function.

- Cognitive Enhancement : Studies have shown that peptides containing tryptophan can enhance cognitive function through serotonin modulation, suggesting potential applications in treating mood disorders.

- Immune Modulation : Investigations into immune response modulation have revealed that this peptide can influence cytokine production, offering insights into its use in autoimmune conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.